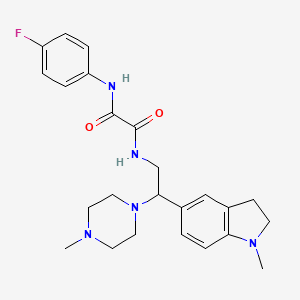

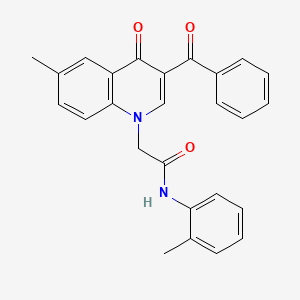

N1-(4-氟苯基)-N2-(2-(1-甲基吲哚啉-5-基)-2-(4-甲基哌嗪-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of a morpholine derivative was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as described in the first paper . This process involves heating the reactants to promote the chemical reaction and then characterizing the final product using techniques such as NMR, IR, and Mass spectral studies.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using single crystal X-ray diffraction studies. For instance, the morpholine derivative mentioned earlier was found to belong to the monoclinic system with specific lattice parameters, and its structure was confirmed through these studies . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various substituents and their positions on the core structure. The second paper discusses the condensation of different amines with a thiazolidine derivative, leading to region-isomeric thiazolo[3,4-a]quinoxalines . The presence of a fluorine atom can have a mesomeric effect, comparable to that of an aminosubstituent, which can affect the ratio of isomers formed during the reaction.

Physical and Chemical Properties Analysis

The stability of these compounds in aqueous-organic solutions can be studied through solvolysis reactions, which are influenced by factors such as pH and temperature. The third paper investigates the first-order reaction of solvolysis for a pyrrole derivative, with the decomposition followed by HPLC methods . The study provides insights into the specific acid-base catalysis involved and calculates thermodynamic parameters like activation energy, enthalpy, and entropy.

Biological Activity

Although not directly related to the compound , the biological activity of similar compounds has been evaluated. The morpholine derivative was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein, showing significant anti-TB and antimicrobial activities .

科学研究应用

神经激肽-1受体拮抗作用

该化合物已被探索其作为神经激肽-1 (NK1) 受体拮抗剂的作用,在与呕吐和抑郁等疾病的临床疗效相关的临床前试验中显示出潜力。其水溶性和口服活性使其适用于静脉内和口服给药,突出了其在临床应用中的多功能性 (Harrison 等人,2001)。

抗惊厥活性

对源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的新型杂化化合物(结合已知抗癫痫药物的化学片段)的研究表明,在临床前癫痫模型中具有广泛的活性。这表明该化合物作为一种新型抗惊厥剂的潜力,与现有的抗癫痫药物相比,提供了有希望的安全概况 (Kamiński 等人,2015)。

抗精神病潜力

某些衍生物作为有效的 5-HT2A 受体反向激动剂的药理学特征表明它们可用作抗精神病剂。它们在减轻 5-HT2A 受体激动剂诱导的行为方面表现出疗效,支持它们在治疗精神疾病(如精神分裂症)方面的潜力 (Vanover 等人,2006)。

抗癌特性

已发现一种特定衍生物对 VEGFR-2 和 EGFR 酪氨酸激酶具有有效的抑制活性,表明其作为抗癌剂的强大潜力。该化合物对各种人类癌细胞系表现出显着的细胞毒活性,表明其在癌症治疗中的作用 (Riadi 等人,2021)。

5-HT(1B/1D) 拮抗作用和血清素调节

该化合物还因其作为 5-HT(1B/1D) 拮抗剂的作用而受到研究,在血清素水平的调节中显示出前景。这种调节在各种神经和心理疾病中至关重要,突出了该化合物在其主要应用之外领域的治疗潜力 (Liao 等人,2000)。

属性

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-3-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-19(25)5-7-20/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIFLWBKXHTFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

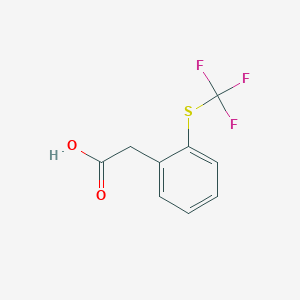

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

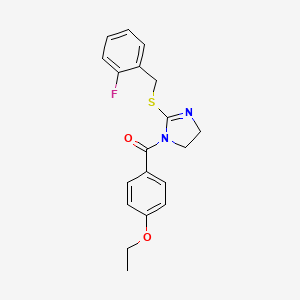

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)

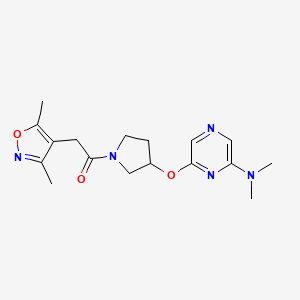

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

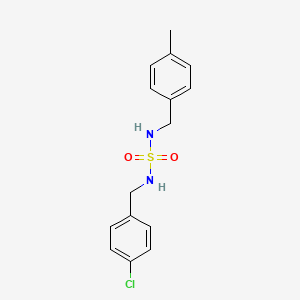

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)